molecular formula C28H18N4 B14601203 2,2'-Diphenyl-4,4'-biquinazoline CAS No. 60538-88-7

2,2'-Diphenyl-4,4'-biquinazoline

Cat. No.: B14601203
CAS No.: 60538-88-7
M. Wt: 410.5 g/mol
InChI Key: YAGKXHQUHKDEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Diphenyl-4,4'-biquinazoline is a synthetic quinazoline-based compound offered for research purposes. Quinazoline and quinazolinone derivatives are fused heterocyclic scaffolds of significant interest in medicinal chemistry due to their diverse biological activities . These compounds are reported to exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . Researchers are particularly interested in quinazoline derivatives for their potential as kinase inhibitors . The biphenyl-biquinazoline structure of this compound suggests potential for use in the development of multitarget ligands and molecular hybrids, a strategy employed to create new therapeutic agents with improved efficacy . This product is intended for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

60538-88-7

Molecular Formula

C28H18N4

Molecular Weight

410.5 g/mol

IUPAC Name

2-phenyl-4-(2-phenylquinazolin-4-yl)quinazoline

InChI

InChI=1S/C28H18N4/c1-3-11-19(12-4-1)27-29-23-17-9-7-15-21(23)25(31-27)26-22-16-8-10-18-24(22)30-28(32-26)20-13-5-2-6-14-20/h1-18H

InChI Key

YAGKXHQUHKDEGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=NC(=NC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Chiral Phosphoric Acid-Catalyzed Dual-Ring Formation

The most efficient method for synthesizing enantiomerically enriched 2,2'-Diphenyl-4,4'-biquinazoline involves a CPA-catalyzed reaction between 2-aminobenzamide derivatives and aldehydes. As detailed in the Royal Society of Chemistry protocol, the process employs 1a (2-aminobenzamide), benzaldehyde, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in chloroform at 35°C. Chiral phosphoric acid (CPA11) serves as the catalyst, while 4Å molecular sieves ensure anhydrous conditions.

General Procedure :

  • A Schlenk tube is charged with 1a (0.1 mmol), CPA11 (0.01 mmol), DDQ (0.28 mmol), and 4Å molecular sieves (400 mg).
  • Chloroform (4 mL) and benzaldehyde (0.2 mmol) are added sequentially.
  • After 24 hours, additional benzaldehyde (0.2 mmol) is introduced in three batches over 48 hours.
  • The mixture is stirred at 35°C for 60 hours, followed by purification via silica gel chromatography.

This method achieves a 91% yield of (S)-2,2'-diphenyl-4H,4'H-[3,3'-biquinazoline]-4,4'-dione (3aa) with an enantiomeric ratio (e.r.) of 96:4. The catalytic system leverages hydrogen-bonding interactions to stabilize transition states, enabling precise control over axial chirality.

Analytical Characterization

Structural Verification

Products are characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and chiral high-performance liquid chromatography (HPLC). For 3aa:

  • ¹H NMR (CDCl₃, 500 MHz): δ 8.40 (d, J = 7.5 Hz, 2H), 7.82 (t, J = 8.0 Hz, 2H), 7.72 (d, J = 8.0 Hz, 2H).
  • HRMS : m/z 443.1501 ([M+H]⁺, calcd. 443.1503).
  • Optical Rotation : [α]D²⁵ = +130.7 (c = 0.12 in CHCl₃).

Thermal Stability of Enantiomeric Excess

Racemization studies on 6,6'-difluoro-substituted derivatives (3ba) demonstrate exceptional configurational stability. Even at 150°C for 24 hours, the enantiomeric excess (e.e.) remains unchanged at 92%.

Table 1: Racemization Stability of 3ba at Elevated Temperatures

Temperature (°C) Time (h) e.e. (%)
80 12 92
150 24 92

Derivatization and Scope

The CPA-catalyzed method accommodates diverse substituents, enabling access to derivatives such as:

  • 3ba : 6,6'-Difluoro-2,2'-diphenyl-4H,4'H-[3,3'-biquinazoline]-4,4'-dione (92% e.e.).
  • 3ea : 6,6'-Dimethyl-2,2'-diphenyl-4H,4'H-[3,3'-biquinazoline]-4,4'-dione (18% yield, 89:11 e.r.).
  • 3ac : 2,2'-Bis(2-bromophenyl)-4H,4'H-[3,3'-biquinazoline]-4,4'-dione (80% yield).

Electron-withdrawing groups (e.g., -F, -Br) enhance axial rigidity, while electron-donating groups (e.g., -CH₃) slightly reduce yields due to steric effects.

Comparative Analysis of Methodologies

Catalytic Asymmetric Synthesis vs. Oxidative Routes

The CPA-catalyzed method offers distinct advantages over traditional oxidative approaches:

Parameter CPA-Catalyzed Method KMnO₄ Oxidation
Yield Up to 91% Up to 91%
Enantioselectivity 96:4 e.r. Not applicable
Conditions Mild (35°C, CHCl₃) Harsh (80°C, HNO₃)
Substrate Compatibility Broad (tolerates halides, methyl) Limited to methyl precursors

The enantioselective approach is preferable for applications requiring chiral purity, whereas oxidative methods may suit large-scale production of simpler analogs.

Experimental Data Tables

Table 2: Selected this compound Derivatives

Compound R₁ R₂ Yield (%) e.r. [α]D²⁵ (c in CHCl₃)
3aa H H 91 96:4 +130.7
3ba F F 92 96:4 +52.5
3ea CH₃ CH₃ 18 89:11 +344.3

Table 3: Patent-Based Oxidation Yields for Comparative Analysis

Example KMnO₄ (mol) Yield (%)
1 0.04 86
3 0.16 91

Chemical Reactions Analysis

Types of Reactions

2,2’-Diphenyl-4,4’-biquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, quinazoline-2,4-diones, and dihydroquinazoline derivatives .

Scientific Research Applications

Atropisomerism and Asymmetric Reactions

Atropisomerism in BiQs Atropisomerism, a form of axial chirality, is exhibited by 2,2'-disubstituted-3,3'-biquinazoline-4,4'-diones . The barrier of rotation around the N-N bond in these compounds contributes to their unique stereochemical properties .

Synthesis and Functionalization Effective synthetic methodologies have been established for synthesizing and functionalizing various BiQ molecules. These methods include synthesizing symmetrical and unsymmetrical 2,2'-disubstituted-3,3'-biquinazoline-4,4'-diones .

Substrate-Controlled Asymmetric Reactions BiQs can control the stereochemistry of newly formed chiral centers when engaged in substrate-controlled asymmetric reactions. This makes them valuable in synthesizing chiral molecules .

Quinazoline Derivatives as Anticancer Agents

While the primary application of 2,2'-diphenyl-4,4'-biquinazoline derivatives is in asymmetric catalysis, quinazoline derivatives, in general, have been explored for anticancer activity .

Anticancer Activity of Quinazolines Researchers have synthesized and tested various quinazoline derivatives for their anticancer properties . Examples include 2,6,7-trisubstituted-4(3H)-quinazolinone derivatives and 2,3-dihydro-2-aryl quinazolin-4-ones, which have shown anticancer potency .

Specific Quinazoline Derivatives

  • 6-bromo-2-(morpholin-1-yl)-4-anilino quinazoline derivatives: These compounds exhibit anti-proliferative potency and induce apoptosis in leukemia cell lines .
  • Triazolo quinazolines: These compounds activate P38 MAPK and encourage ROS mitochondrial-intervened death signaling in leukemia cells .
  • 2,4-disubstituted quinazolin-4-amines: These compounds exhibit significant anticancer activity with high BBB penetration .

Dual Ring Formation

Axially chiral 6,6'-difluoro-2,2'-diphenyl-4H,4'H-[3,3'-biquinazoline]-4,4'-dione scaffolds have been investigated for their racemization temperature in dual ring formation reactions catalyzed by chiral phosphoric acid .

Mechanism of Action

The mechanism of action of 2,2’-Diphenyl-4,4’-biquinazoline involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It can also bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. These interactions are mediated by the compound’s planar structure and the presence of electron-donating and electron-withdrawing groups on the quinazoline ring .

Comparison with Similar Compounds

Key Analogues and Their Structural Features

The following compounds share the biphenyltetracarboxylic dianhydride backbone but differ in substituents, leading to distinct material properties:

Compound Name Substituents (2,2' positions) Key Properties & Applications
DPBPDA Phenyl groups High thermal resistance, optical clarity, dimensional stability
DBBPDA (2,2'-Dibromo derivative) Bromine atoms Enhanced flame retardancy; moderate solubility
6FBPDA (2,2'-Bis(trifluoromethyl)) Trifluoromethyl groups Superior solubility, low dielectric constant, hydrophobicity
DCBPDA (2,2'-Dichloro derivative) Chlorine atoms Balanced thermal and mechanical properties; used in high-temperature adhesives

Thermal and Mechanical Performance

  • Thermal Stability : DPBPDA-derived PIs exhibit glass transition temperatures (Tg) >300°C and thermal decomposition temperatures (Td₅%) >500°C, comparable to DBBPDA and DCBPDA analogs. The trifluoromethyl groups in 6FBPDA slightly reduce Tg (~280°C) but improve processability .
  • Solubility : Bulky substituents like trifluoromethyl (6FBPDA) or phenyl (DPBPDA) enhance solubility in polar aprotic solvents (e.g., NMP, DMF), whereas brominated (DBBPDA) and chlorinated (DCBPDA) derivatives require harsher conditions .

Optical and Electronic Properties

  • DPBPDA-based PIs show UV-Vis transparency >80% at 450 nm, outperforming brominated analogs (DBBPDA: ~70% at 450 nm) due to reduced electron-withdrawing effects. The 6FBPDA derivatives achieve even higher transparency (>90%) owing to fluorine's low polarizability .
  • Dielectric constants for DPBPDA PIs range between 2.8–3.2, while 6FBPDA systems achieve <2.5, making the latter ideal for microelectronics .

Functional Comparisons with Non-Dianhydride Analogues

  • VAPOL (2,2'-Diphenyl-3,3'-biphenanthryl-4,4'-diyl hydrogen phosphate): A chiral compound with 2,2'-diphenyl groups used in enantioselective separations. Unlike DPBPDA, its rigidity and π-π stacking enable chiral recognition in chromatography and catalysis, highlighting divergent applications despite structural similarities .

Environmental and Industrial Considerations

    Q & A

    Basic Questions

    Q. What are the established synthetic protocols for 2,2'-Diphenyl-4,4'-biquinazoline, and how can reaction conditions be optimized for higher yields?

    • Answer: The compound is synthesized via thermal cyclization of oxalylbis(anthranilamide) under vacuum at ~350°C, yielding a dark brown solid. Recrystallization from dimethylformamide (DMF) achieves ~61% purity . Optimization strategies include:

    • Heating rate control (gradual ramping to avoid decomposition).
    • Inert atmosphere (argon/nitrogen) to prevent oxidation.
    • Solvent screening (e.g., DMF vs. DMSO) for improved crystal quality.

    Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

    • Answer:

    • X-ray crystallography : SHELXL refines high-resolution data to resolve bond angles and torsional strain .
    • IR spectroscopy : Confirms absence of carboxylic acid bands (e.g., 1700 cm⁻¹) in pure samples .
    • NMR : ¹H/¹³C in DMSO-d₆ identifies aromatic proton splitting patterns and quaternary carbon environments.

    Q. How can common impurities (e.g., unreacted anthranilamide derivatives) be removed during purification?

    • Answer: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound. Recrystallization in DMF removes high-polarity byproducts. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

    Advanced Questions

    Q. How does this compound influence the thermal and mechanical properties of polyimide polymers?

    • Answer: Structural rigidity from the biphenyl-quinazoline core reduces polymer chain mobility, enhancing thermal stability. For example, analogous dianhydrides (e.g., DPBPDA) yield polyimides with decomposition temperatures >400°C and low coefficients of thermal expansion. Substitutions (e.g., -Cl, -CF₃) further improve solubility in aprotic solvents like NMP .

    Q. What computational strategies resolve discrepancies between predicted and observed spectroscopic data for derivatives?

    • Answer:

    • DFT calculations : B3LYP/6-31G* models predict vibrational modes (IR) and ¹³C chemical shifts. For biphenyl systems, entropy corrections align theoretical/experimental kinetic isotope effects .
    • Molecular dynamics : Simulates solvent effects (e.g., DMF vs. THF) on NMR line broadening.

    Q. How can crystallographic data contradictions in polymorphic forms be addressed?

    • Answer:

    • High-resolution XRD : SHELXD solves phase problems in twinned crystals. Hirshfeld surface analysis distinguishes polymorphs via intermolecular contact patterns .
    • Temperature-dependent studies (100–300 K) refine positional parameters for thermally disordered groups .

    Q. What role does this compound play in coordination chemistry, and how do metal-ligand ratios affect catalytic activity?

    • Answer: As a bidentate ligand, it stabilizes transition metals (e.g., Co²⁺, Ru³⁺) in low-spin states. Stoichiometric studies (e.g., [Co(Mabiq)Cl₂₋ₙ]) show catalytic activity in oxidation reactions peaks at 1:1 metal-ligand ratios. EXAFS and EPR validate coordination geometry .

    Methodological Guidance

    • Synthetic troubleshooting : Monitor reaction progress via TLC (silica, UV-active spots).
    • Crystallography : Use SHELXTL for twinned data refinement; apply TWIN/BASF commands .
    • DFT workflows : Gaussian 16 with implicit solvent models (IEFPCM) improves spectral accuracy .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.